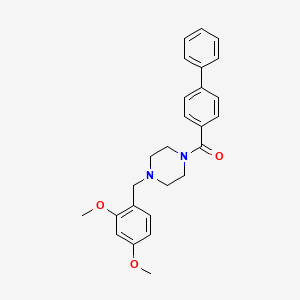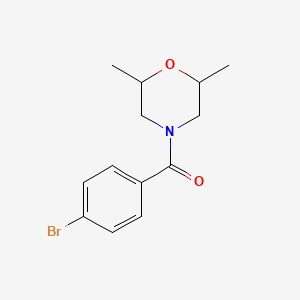![molecular formula C19H19ClN2O3 B5109573 methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)
methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, also known as Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate hydrochloride or Methyl 6-methoxy-2-methyl-4-(2-(4-methylpiperazin-1-yl)quinolin-6-ylamino)benzoate hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
科学的研究の応用
Methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been studied extensively for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In particular, it has shown promising results in the treatment of cancer, with studies showing that it can inhibit the growth of cancer cells and induce apoptosis.
作用機序
The mechanism of action of methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell cycle progression and proliferation. It has also been found to inhibit the activity of various transcription factors that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. It has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
実験室実験の利点と制限
Methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in various solvents, which makes it easy to prepare solutions for experiments. However, there are also some limitations to its use in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One area of research is the development of new derivatives of the compound that exhibit improved pharmacological properties. Another area of research is the investigation of the compound's mechanism of action, which could lead to the development of new drugs that target similar pathways. In addition, further studies are needed to determine the safety and efficacy of the compound in animal and human trials.
合成法
Methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinoline amine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group with sodium dithionite. The resulting compound is then reacted with methyl 4-chloro-3-nitrobenzoate to yield methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.
特性
IUPAC Name |
methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-10-18(16-11-15(23-2)8-9-17(16)20-12)21-14-6-4-13(5-7-14)19(22)24-3;/h4-11H,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQXZRLCMKZFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5109512.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5109517.png)

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)
![ethyl 5-amino-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5109552.png)




![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)